molecular formula C21H22N2O3 B11269201 N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide

Cat. No.: B11269201
M. Wt: 350.4 g/mol
InChI Key: UGZHJGDAYODXTL-UHFFFAOYSA-N
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Description

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen ring system, a propylamino group, and a phenylpropanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated chromen derivative.

    Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the chromen derivative with a phenylpropanamide precursor, often using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced chromen derivatives with lower oxidation states.

    Substitution: Formation of substituted chromen derivatives with new functional groups.

Scientific Research Applications

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-N’-propylurea
  • 4-oxo-4-(propylamino)butanoic acid
  • N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide

Uniqueness

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide stands out due to its unique combination of a chromen ring, propylamino group, and phenylpropanamide moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-oxo-4-(propylamino)chromen-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H22N2O3/c1-2-14-22-19-16-10-6-7-11-17(16)26-21(25)20(19)23-18(24)13-12-15-8-4-3-5-9-15/h3-11,22H,2,12-14H2,1H3,(H,23,24)

InChI Key

UGZHJGDAYODXTL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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